Quinolin-7-yl trifluoromethanesulfonate

Description

Molecular Geometry and Electronic Configuration Analysis

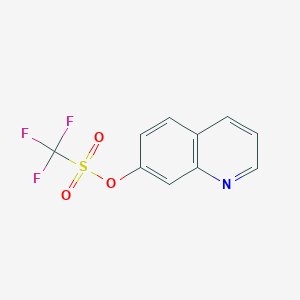

The molecular geometry of quinolin-7-yl trifluoromethanesulfonate is fundamentally determined by the quinoline ring system substituted at the 7-position with a trifluoromethanesulfonate group. The compound exhibits a planar quinoline backbone with the trifluoromethanesulfonate substituent positioned at the 7-carbon, creating a distinctive electronic environment that influences both its reactivity and physical properties. The molecular structure can be represented by the simplified molecular-input line-entry system notation: S(C(F)(F)F)(=O)(=O)OC1C=CC2=CC=CN=C2C=1, which clearly illustrates the connectivity between the quinoline ring and the triflate functional group.

The electronic configuration of this compound is characterized by the presence of the nitrogen heteroatom within the quinoline ring system, which significantly affects the electron density distribution throughout the molecule. The trifluoromethanesulfonate group acts as a strong electron-withdrawing substituent, creating an asymmetric charge distribution that enhances the electrophilic character of the quinoline ring. This electronic perturbation results in distinctive chemical shifts in nuclear magnetic resonance spectroscopy and influences the compound's reactivity patterns in nucleophilic substitution reactions.

The spatial arrangement of atoms within this compound demonstrates a rigid planar structure for the quinoline moiety, with the trifluoromethanesulfonate group extending perpendicular to the aromatic plane. The bond lengths and angles within the structure are consistent with typical quinoline derivatives, though the presence of the electron-withdrawing triflate group introduces subtle variations in the electronic properties of the adjacent carbon atoms. The compound possesses 18 heavy atoms and exhibits a topological polar surface area of 64.6 Ų, indicating moderate polarity that affects its solubility and interaction properties.

Structure

2D Structure

Properties

IUPAC Name |

quinolin-7-yl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO3S/c11-10(12,13)18(15,16)17-8-4-3-7-2-1-5-14-9(7)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPSAXXSFDJDIRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)OS(=O)(=O)C(F)(F)F)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Quinolin-7-yl trifluoromethanesulfonate typically involves the reaction of quinoline derivatives with trifluoromethanesulfonic anhydride. One common method includes the use of 7-methoxyquinolin-4-ol as a starting material, which reacts with trifluoromethanesulfonic anhydride in the presence of a base such as 2,6-lutidine . This reaction is often carried out under microwave irradiation to enhance the reaction rate and yield .

Chemical Reactions Analysis

Quinolin-7-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the trifluoromethanesulfonate group, which is a good leaving group.

Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions, similar to other aromatic compounds.

Cross-Coupling Reactions: It can be used in cross-coupling reactions with alkyl Grignard reagents, facilitated by iron or other metal catalysts.

Scientific Research Applications

Biological Applications

Quinolin-7-yl trifluoromethanesulfonate has been investigated for its potential therapeutic applications across various fields:

Antiviral Activity

Quinoline derivatives have shown promise as antiviral agents against several viruses, including HIV, Zika virus, and Ebola virus. The structural features of quinolines allow them to interact with viral proteins effectively, inhibiting viral replication. Studies have demonstrated that modifications to the quinoline structure can enhance antiviral potency and selectivity .

Anticancer Properties

Research indicates that quinoline-based compounds possess significant anticancer activity. This compound can be utilized to synthesize novel anticancer agents that target specific pathways involved in tumor growth and metastasis. For example, certain derivatives have been shown to inhibit protein arginine methyltransferase 5 (PRMT5), which is implicated in various cancers .

Antimicrobial Effects

Quinoline derivatives exhibit antibacterial and antifungal properties. The incorporation of the trifluoromethanesulfonate group enhances their ability to disrupt microbial cell membranes or inhibit essential enzymes, making them effective against resistant strains of bacteria .

Case Studies

Several case studies highlight the effectiveness of this compound in drug development:

Mechanism of Action

The mechanism of action of Quinolin-7-yl trifluoromethanesulfonate is primarily related to its ability to participate in various chemical reactions. The trifluoromethanesulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions. Additionally, the quinoline ring can interact with various molecular targets, including enzymes and receptors, leading to its biological effects .

Comparison with Similar Compounds

Comparison with Similar Trifluoromethanesulfonate Compounds

The trifluoromethanesulfonate functional group is widely utilized in organometallic and organic chemistry. Below is a comparative analysis of Quinolin-7-yl trifluoromethanesulfonate with structurally or functionally analogous compounds, focusing on stability, reactivity, hazards, and applications.

Chemical and Stability Profiles

Biological Activity

Quinolin-7-yl trifluoromethanesulfonate (Q7OTf) is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of Q7OTf, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Q7OTf is characterized by the presence of a quinoline moiety substituted at the 7-position with a trifluoromethanesulfonate group. Its molecular formula is . The trifluoromethanesulfonate group enhances the compound's reactivity and solubility, making it a versatile candidate for various biological applications.

Antiviral Properties

Quinoline derivatives, including Q7OTf, have been studied for their antiviral properties. Research indicates that these compounds exhibit activity against several viruses, such as:

- Human Immunodeficiency Virus (HIV)

- Herpes Simplex Virus (HSV)

These antiviral effects are attributed to the ability of quinoline structures to interact with viral enzymes and inhibit their function.

Anticancer Potential

Q7OTf and related quinoline compounds show promise as anticancer agents. Studies have demonstrated that certain quinoline derivatives can act as inhibitors of specific kinases involved in cancer progression. For instance, compounds similar to Q7OTf have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth.

The mechanism of action for Q7OTf primarily involves its ability to participate in nucleophilic substitution reactions due to the trifluoromethanesulfonate group acting as an excellent leaving group. Additionally, the quinoline ring can interact with various biological targets, including enzymes and receptors, leading to its therapeutic effects .

Synthesis of this compound

The synthesis of Q7OTf typically involves the reaction of quinoline derivatives with trifluoromethanesulfonic anhydride. A common method includes using 7-methoxyquinolin-4-ol as a starting material, which reacts with trifluoromethanesulfonic anhydride in the presence of a base like 2,6-lutidine. This method allows for efficient synthesis while maintaining high yields.

Case Studies and Research Findings

Several studies have highlighted the biological activities of quinoline derivatives, including Q7OTf:

- Antitumor Activity : A study evaluated a series of 7-aminoquinoline derivatives for their antitumor properties through their interaction with NAD(P)H:quinone oxidoreductase (NQO1). Findings indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines .

- Antiviral Activity : Research on quinoline-based compounds demonstrated their effectiveness against viral infections by inhibiting viral replication mechanisms. This was particularly noted in studies involving HIV and HSV .

- Enzyme Inhibition : Quinoline derivatives have been shown to inhibit various enzymes associated with cancer progression and viral replication, suggesting potential applications in drug development .

Comparative Analysis of Similar Compounds

Q & A

Q. How can researchers optimize the synthesis of Quinolin-7-yl trifluoromethanesulfonate to improve yield and purity?

- Methodological Answer: Optimization typically involves varying reaction conditions such as catalyst loading (e.g., palladium catalysts for coupling reactions), solvent polarity (e.g., DMF or THF), temperature gradients (room temperature vs. reflux), and stoichiometric ratios of reactants. For example, Suzuki-Miyaura coupling reactions using aryl boronic acids require precise control of base strength (e.g., K₂CO₃ vs. CsF) to minimize side reactions . Purity can be enhanced via column chromatography using gradient elution (hexane/ethyl acetate) or recrystallization in aprotic solvents.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer: Key safety measures include:

- Use of fume hoods and spark-free equipment to avoid ignition (P210) .

- Personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles.

- Storage at 2–8°C in airtight containers to prevent hydrolysis or decomposition.

- Emergency protocols for spills: neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer:

- ¹H/¹³C-NMR : Assign peaks using deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to confirm the quinoline core and triflate group. For example, the quinoline C7 position shows distinct deshielding due to the electron-withdrawing triflate .

- LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 294.17) and detects impurities.

- FT-IR : Identify the S=O stretch (~1350–1450 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .

Q. What are common side reactions observed during triflate-mediated coupling reactions?

- Methodological Answer:

- Hydrolysis : The triflate group can hydrolyze to a hydroxyl group in aqueous conditions. Mitigate by using anhydrous solvents and inert atmospheres (N₂/Ar) .

- Homocoupling : Palladium-catalyzed reactions may produce biphenyl byproducts. Additives like tetrabutylammonium bromide (TBAB) suppress this via phase-transfer effects .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reaction outcomes involving this compound?

- Methodological Answer:

- DFT Calculations : Model transition states to identify steric/electronic barriers. For example, assess the energy profile of nucleophilic aromatic substitution (SNAr) at the C7 position .

- Machine Learning : Train models on reaction databases (e.g., USPTO) to predict optimal conditions for cross-coupling efficiency. AI-driven retrosynthesis tools (e.g., ASKCOS) suggest viable pathways .

Q. How does the triflate group influence solubility and reactivity in non-polar solvents?

- Methodological Answer:

- Solubility : The triflate’s polar nature reduces solubility in hydrocarbons (e.g., hexane) but enhances it in polar aprotic solvents (e.g., DCM). Solubility parameters (Hansen solubility sphere) can be calculated using group contribution methods .

- Reactivity : The triflate acts as a leaving group in SNAr reactions. Its reactivity is modulated by solvent dielectric constant—higher polarity accelerates dissociation .

Q. What strategies address low yields in multi-step syntheses involving this compound intermediates?

- Methodological Answer:

- Protecting Groups : Temporarily block reactive sites (e.g., NH groups) with Boc or Fmoc to prevent undesired side reactions.

- Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing decomposition risks during exothermic steps .

Q. Can this compound be used in ionic liquid synthesis or electrolyte formulations?

- Methodological Answer: While not directly reported, analogous triflates (e.g., pyrrolidinium triflates) are used in ionic liquids for battery electrolytes. Test its compatibility by:

- Measuring ionic conductivity via impedance spectroscopy.

- Assessing thermal stability with TGA (decomposition >250°C is ideal) .

Q. How to troubleshoot unexpected byproducts in cross-coupling reactions with this compound?

- Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.